

Microcystin-LR chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Microcystin-LR**

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An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of **Microcystin-LR**

Introduction

Microcystin-LR (MC-LR) is a potent cyclic heptapeptide toxin produced by various species of freshwater cyanobacteria, most notably *Microcystis aeruginosa*.^[1] It is one of the most abundant and toxic congeners among the over 250 identified microcystins.^{[1][2]} The toxin's stability in water and resistance to hydrolysis and oxidation make it a significant concern for water quality and public health.^{[1][2]} Due to its specific and potent inhibition of protein phosphatases, MC-LR is also a valuable tool in biochemical research for studying cellular signaling pathways.^[3] This guide provides a detailed overview of the chemical structure and physicochemical properties of **Microcystin-LR**, intended for researchers, scientists, and drug development professionals.

Chemical Structure

Microcystin-LR is a monocyclic heptapeptide, meaning it consists of seven amino acids linked in a ring.^{[2][4]} Its structure is characterized by five relatively constant amino acids and two variable L-amino acids.^[5] In MC-LR, these variable positions are occupied by Leucine (L) and Arginine (R), which are indicated by the "LR" in its name.^{[2][5]}

The seven amino acids constituting **Microcystin-LR** are:

- D-Alanine at position 1[4]
- L-Leucine at position 2 (variable region)[4]
- D-erythro- β -methylaspartic acid (MeAsp) at position 3[4]
- L-Arginine at position 4 (variable region)[4]
- (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) at position 5, a unique and essential amino acid for its biological activity[4][5]
- D-Glutamic acid (Glu) at position 6[4]
- N-methyldehydroalanine (Mdha) at position 7[4]

The IUPAC name for **Microcystin-LR** is (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-Methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid.[1][2]

Physicochemical Properties

The physicochemical properties of **Microcystin-LR** are critical for understanding its environmental fate, bioavailability, and toxicokinetics. The molecule's cyclic structure contributes to its high stability.[1] It is resistant to chemical breakdown like hydrolysis or oxidation under typical environmental conditions and can also withstand boiling.[1][2] The toxin's half-life at pH 1 and 40°C is three weeks, while under typical ambient conditions, it extends to 10 weeks.[1]

Quantitative Physicochemical Data

The key physicochemical parameters for **Microcystin-LR** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_{49}H_{74}N_{10}O_{12}$	[6]
Molecular Weight	995.17 g/mol	[7]
CAS Number	101043-37-2	[2][8]
Appearance	White solid	[2][9]
Density	1.299 g/cm ³	[2][9]
Water Solubility	> 1 g/L	[10]
Solubility in Organic Solvents	Ethanol: ~10 mg/mL Methanol: ~10 mg/mL DMSO: ~10 mg/mL	[8]
pKa	$pK_{a1} = 2.09$ $pK_{a2} = 2.19$ $pK_{a3} = 12.48$	[11]
log P (Octanol-Water Partition Coefficient)	-1.44	[2]
log D (Distribution Coefficient at pH 7)	~ -1.2 to -1.57	[11][12]

Experimental Protocols & Methodologies

The determination and quantification of **Microcystin-LR** and its physicochemical properties rely on various analytical techniques.

Quantification and Detection

- High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of MC-LR.[13] Samples, often extracted from water or cyanobacterial cells using aqueous methanol, are passed through a C18 column. Detection is typically performed with a Diode-Array Detector (DAD).[13]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, particularly at trace levels in environmental samples, LC-MS/MS is employed.[12][14] This method allows for the determination of MC-LR concentrations as low as 0.015 µg/L.

[12] The protocol involves solid-phase extraction (SPE) on an ODS (octadecylsilica) cartridge to concentrate the toxin from water samples, followed by analysis on the LC-MS/MS system.

[10]

Determination of Physicochemical Properties

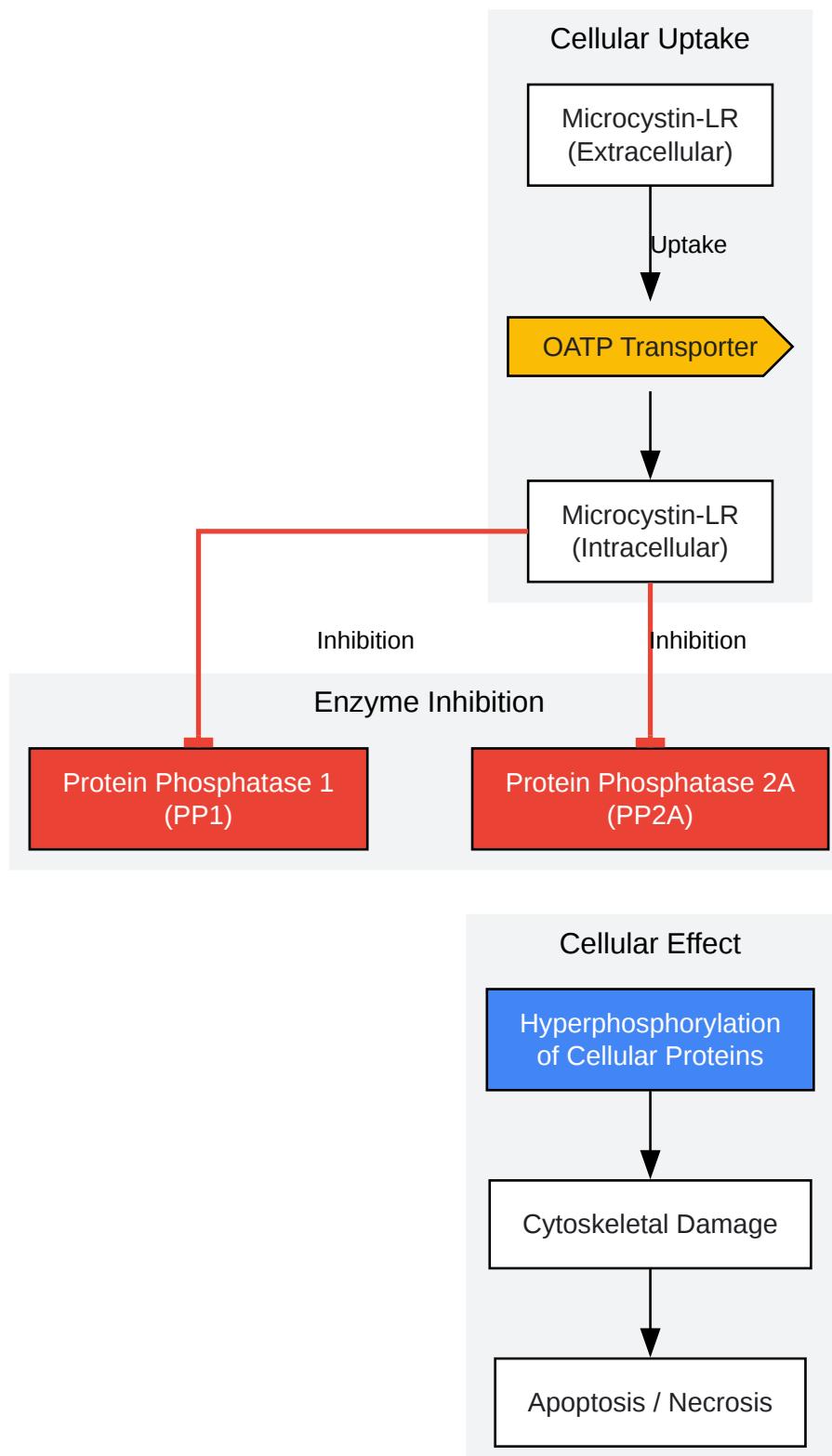
- Hydrophobicity (log P / log D): The hydrophobicity of microcystins can be estimated by measuring their retention factor on an octadecylsilica (ODS) column with water as the eluent.
- [10] The n-octanol/water distribution ratio (D_{OW}) as a function of pH is measured using HPLC combined with mass spectrometry (LC-MS), which allows for the determination of log D values across a range of pH levels.[11]
- Stability Studies: The chemical stability of MC-LR is assessed by incubating solutions of the toxin under various conditions (e.g., different temperatures and pH values) for set time periods. The remaining concentration of the toxin is then quantified at intervals using methods like LC-MS to determine its degradation rate.[12]

Key Signaling Pathways and Mechanism of Action

Microcystin-LR exerts its toxicity primarily through the potent and specific inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[2][3] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting critical signaling cascades.[1]

Protein Phosphatase Inhibition Pathway

MC-LR enters hepatocytes via organic anion-transporting polypeptides (OATPs).[15] Inside the cell, it binds to the catalytic subunits of PP1 and PP2A. This interaction involves a rapid binding step followed by the formation of a slower, covalent bond between a methylene group on the Mdha residue of MC-LR and a cysteine residue on the phosphatase, leading to irreversible inhibition.[2] This disrupts the balance of protein phosphorylation, leading to cytoskeletal damage, loss of cell morphology, and ultimately cell death.[1]

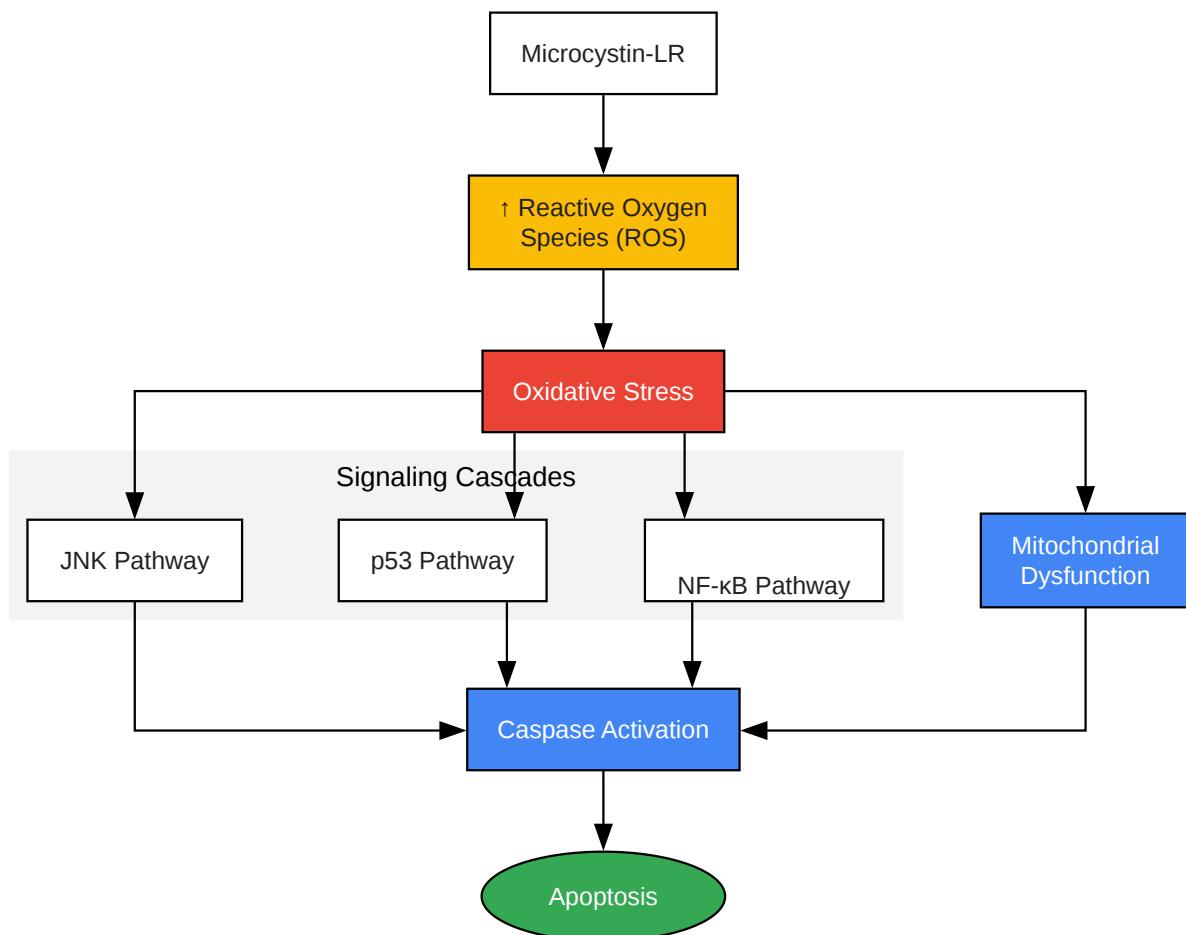


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Mechanism of **Microcystin-LR** toxicity via protein phosphatase inhibition.

Induction of Oxidative Stress and Apoptosis

MC-LR exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress.^[3] This stress can damage DNA, proteins, and lipids, and activate multiple pro-apoptotic signaling pathways.^{[3][16]} Pathways involving JNK (c-Jun N-terminal kinase), p53, and NF-κB are often implicated. Activation of these pathways can lead to the expression of pro-apoptotic proteins (like Bax) and the suppression of anti-apoptotic proteins (like Bcl-2), ultimately triggering programmed cell death.^{[16][17]}

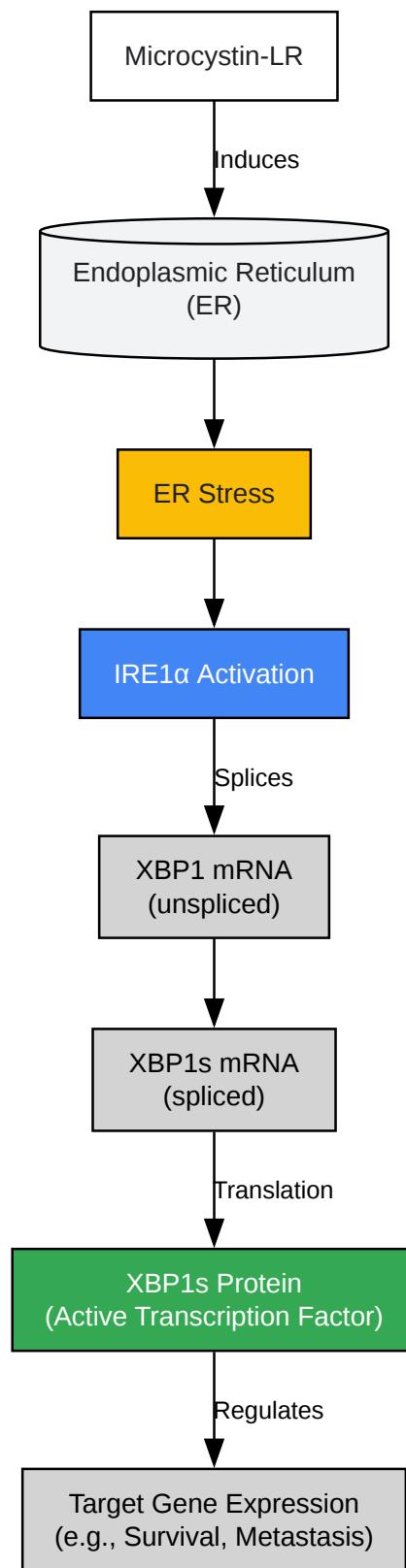


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MC-LR induced oxidative stress leading to apoptosis.

Endoplasmic Reticulum Stress Pathway

Recent studies have shown that MC-LR can induce endoplasmic reticulum stress (ERS).[\[18\]](#) This involves the activation of the IRE1 α /XBP1 signaling pathway. Under ERS, the ribonuclease activity of IRE1 α is activated, which splices XBP1 mRNA to produce the active transcription factor XBP1s. This pathway can promote cancer cell survival, metastasis, and immune suppression, linking MC-LR exposure to cancer progression.[\[18\]](#)



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- To cite this document: BenchChem. [Microcystin-LR chemical structure and physiochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677126#microcystin-lr-chemical-structure-and-physiochemical-properties\]](https://www.benchchem.com/product/b1677126#microcystin-lr-chemical-structure-and-physiochemical-properties)

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